molecular formula C8H4FN3O B11760552 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B11760552
M. Wt: 177.14 g/mol
InChI Key: SCUBELXTGYDAMA-UHFFFAOYSA-N
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Description

4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with a substituted pyridine derivative, which undergoes a series of reactions including halogenation, nitration, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized pyridine derivative, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to the presence of the fluorine atom and the nitrile group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H4FN3O

Molecular Weight

177.14 g/mol

IUPAC Name

4-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4FN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13)

InChI Key

SCUBELXTGYDAMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=C2NC1=O)C#N)F

Origin of Product

United States

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